molecular formula C26H40Cl2N10O5 B13083438 1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate

1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate

Cat. No.: B13083438
M. Wt: 643.6 g/mol
InChI Key: JGFZDLOXFRFUTG-UHFFFAOYSA-N
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Description

1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate, commonly known as Chlorhexidine diacetate, is a chemical compound with the molecular formula C26H38Cl2N10O4. It is widely used for its antiseptic properties, particularly in medical and dental applications. The compound is known for its effectiveness against a broad spectrum of bacteria, fungi, and viruses, making it a valuable agent in infection control.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate involves the reaction of p-chloroaniline with cyanoguanidine in the presence of a base, followed by the reaction with hexamethylenediamine. The final product is obtained by reacting the intermediate with acetic acid to form the diacetate salt. The reaction conditions typically involve controlled temperatures and pH to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is subjected to rigorous quality control measures to ensure its suitability for medical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorhexidine oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical syntheses and reactions.

    Biology: Employed in cell culture and microbiological studies for its antiseptic properties.

    Medicine: Widely used in antiseptic formulations for skin disinfection, wound care, and oral hygiene.

    Industry: Utilized in the formulation of disinfectants and preservatives for various industrial applications.

Mechanism of Action

The mechanism of action of 1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate involves the disruption of microbial cell membranes. The compound binds to the negatively charged bacterial cell walls, causing leakage of intracellular components and ultimately cell death. It targets a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

    Chlorhexidine digluconate: Another form of chlorhexidine used in similar applications.

    Hexamidine diisethionate: An antiseptic compound with similar properties.

    Polyhexamethylene biguanide: A polymeric biguanide with broad-spectrum antimicrobial activity.

Uniqueness

1,1’-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate is unique due to its high efficacy, broad-spectrum activity, and stability. Its diacetate form enhances its solubility and ease of formulation, making it a preferred choice in various medical and industrial applications.

Properties

Molecular Formula

C26H40Cl2N10O5

Molecular Weight

643.6 g/mol

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;hydrate

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2.H2O/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4;/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4);1H2

InChI Key

JGFZDLOXFRFUTG-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1N/C(=N/C(=NCCCCCCN=C(/N=C(/NC2=CC=C(C=C2)Cl)\N)N)N)/N)Cl.O

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl.O

Origin of Product

United States

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